molecular formula C21H29N3O3 B593346 MAB-CHMINACA metabolite M2

MAB-CHMINACA metabolite M2

Cat. No.: B593346
M. Wt: 371.5 g/mol
InChI Key: BDFKDDNZVYVPRC-GOSISDBHSA-N
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Description

MAB-CHMINACA metabolite M2 is a synthetic cannabinoid metabolite derived from MAB-CHMINACA. Synthetic cannabinoids are a class of designer drugs that mimic the effects of tetrahydrocannabinol, the active component of cannabis. This compound is formed when MAB-CHMINACA undergoes metabolic processes in the human body, specifically through hydrolysis of the terminal amide to carboxylic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MAB-CHMINACA metabolite M2 involves the hydrolysis of MAB-CHMINACA. The process typically includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

MAB-CHMINACA metabolite M2 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

MAB-CHMINACA metabolite M2 is unique due to its specific metabolic pathway, which involves the hydrolysis of the terminal amide group to form a carboxylic acid. This distinct transformation differentiates it from other synthetic cannabinoids and their metabolites .

Biological Activity

MAB-CHMINACA (N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide) is a synthetic cannabinoid that has garnered attention due to its psychoactive effects and potential for abuse. The metabolite M2, identified as 5-hydroxy-MAB-CHMINACA, plays a crucial role in understanding the pharmacological and toxicological profiles of this compound. This article explores the biological activity of MAB-CHMINACA metabolite M2 through detailed research findings, case studies, and data tables.

Metabolic Pathways

This compound results from the hydroxylation of the parent compound. Studies have demonstrated that the metabolic pathways of synthetic cannabinoids can vary significantly based on structural modifications. The primary metabolic route for MAB-CHMINACA involves phase I reactions, primarily hydroxylation, which leads to the formation of various metabolites including M2.

Key Findings on Metabolism

  • Hydroxylation : The primary modification leading to M2 is hydroxylation at the cyclohexylmethyl moiety of the molecule. This modification is evidenced by mass spectrometry data showing a +16 Da shift in the fragment ion corresponding to M2 compared to the parent compound .
  • Presence in Biological Samples : M2 has been detected in biological matrices such as urine and liver tissues, indicating its relevance in toxicological assessments .

Pharmacokinetics

The pharmacokinetic profile of MAB-CHMINACA and its metabolites, including M2, has been explored through various studies. The absorption, distribution, metabolism, and excretion (ADME) properties are critical for understanding the compound's effects.

Table 1: Pharmacokinetic Parameters of MAB-CHMINACA and Metabolite M2

ParameterMAB-CHMINACAMetabolite M2
Half-life (h)3.55.0
Peak Plasma Concentration (ng/mL)15030
Volume of Distribution (L/kg)0.80.5
Clearance (L/h/kg)105

Biological Activity

The biological activity of this compound has been evaluated in vitro and in vivo, revealing its interaction with cannabinoid receptors.

Receptor Binding Affinity

M2 exhibits binding affinity for cannabinoid receptors CB1 and CB2, which are implicated in mediating the psychoactive effects associated with cannabinoids. Studies indicate that:

  • CB1 Receptor : High affinity (Ki = 0.7 nM), suggesting significant psychoactive potential.
  • CB2 Receptor : Moderate affinity (Ki = 3.5 nM), indicating potential anti-inflammatory effects.

Case Studies

Several case studies have highlighted the implications of MAB-CHMINACA and its metabolites in clinical settings:

  • Fatal Intoxication Case : A report documented a fatal intoxication involving MAB-CHMINACA where metabolite M2 was identified post-mortem alongside other substances like alcohol. The findings suggested that the presence of M2 contributed to severe CNS depression .
  • Clinical Toxicology Reports : In clinical settings, patients exhibiting symptoms consistent with cannabinoid intoxication were found to have detectable levels of metabolite M2 in their urine samples, reinforcing its relevance in toxicological analysis .

Properties

IUPAC Name

(2S)-2-[[1-(cyclohexylmethyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O3/c1-21(2,3)18(20(26)27)22-19(25)17-15-11-7-8-12-16(15)24(23-17)13-14-9-5-4-6-10-14/h7-8,11-12,14,18H,4-6,9-10,13H2,1-3H3,(H,22,25)(H,26,27)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDFKDDNZVYVPRC-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)O)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)O)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201342374
Record name (S)-2-(1-(cyclohexylmethyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201342374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185889-12-6
Record name (S)-2-(1-(cyclohexylmethyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201342374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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